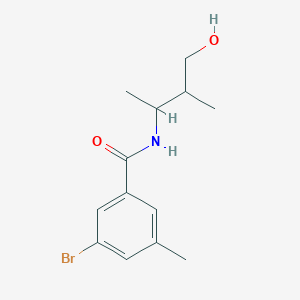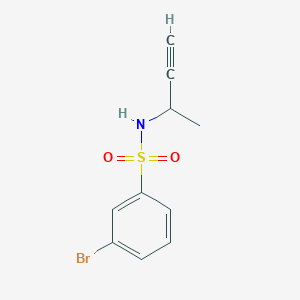![molecular formula C17H19FN2O B6638408 2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)
2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has been studied extensively in preclinical models and has shown promising results as a potential treatment for various B-cell malignancies.
Mecanismo De Acción
2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide is a selective inhibitor of BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling pathways that promote cell survival and proliferation. Inhibition of BTK by this compound blocks these signaling pathways, leading to apoptosis and cell cycle arrest in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis and cell cycle arrest in B-cells. In vivo studies have shown that this compound has a favorable pharmacokinetic profile and can effectively inhibit BTK activity in tumor tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide has several advantages as a tool compound for studying B-cell biology and cancer. It is a selective inhibitor of BTK and has potent anti-tumor activity in preclinical models of B-cell malignancies. However, this compound has some limitations as a tool compound. It is a small molecule inhibitor and may have off-target effects on other kinases. Additionally, this compound has not been extensively studied in clinical trials and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on 2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide. One direction is to further study its mechanism of action and downstream signaling pathways in B-cells. Another direction is to investigate its efficacy in combination with other targeted therapies or chemotherapy in preclinical models of B-cell malignancies. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans with B-cell malignancies.
Métodos De Síntesis
The synthesis of 2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide involves several steps, starting with the reaction of 2-fluoroacetophenone with isopropylamine to form 1-(2-fluorophenyl)propan-2-amine. This intermediate is then reacted with 4-bromoaniline in the presence of a palladium catalyst to form the desired product, this compound. The synthesis of this compound has been optimized to yield high purity and good yields.
Aplicaciones Científicas De Investigación
2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide has been extensively studied in preclinical models as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis and cell cycle arrest in B-cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in xenograft models of CLL and MCL.
Propiedades
IUPAC Name |
2-[4-[1-(2-fluorophenyl)propan-2-ylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-12(10-14-4-2-3-5-16(14)18)20-15-8-6-13(7-9-15)11-17(19)21/h2-9,12,20H,10-11H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYVSANUYKUPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NC2=CC=C(C=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B6638329.png)
![5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid](/img/structure/B6638330.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)


![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)


![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)


